molecular formula C7H15N B042365 (2R,4R)-2,4-dimethylpiperidine CAS No. 19683-91-1

(2R,4R)-2,4-dimethylpiperidine

Cat. No.: B042365
CAS No.: 19683-91-1
M. Wt: 113.2 g/mol
InChI Key: QOZOFODNIBQPGN-RNFRBKRXSA-N
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Description

(2R,4R)-2,4-Dimethylpiperidine is a chiral piperidine derivative with two methyl groups attached to the second and fourth carbon atoms in the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2,4-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 2,4-dimethylpyridine using a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2,4-dimethylpyridine. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is monitored to ensure complete conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-2,4-Dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: N-substituted piperidines.

Scientific Research Applications

(2R,4R)-2,4-Dimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4R)-2,4-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    (2S,4S)-2,4-Dimethylpiperidine: The enantiomer of (2R,4R)-2,4-dimethylpiperidine, with similar chemical properties but different biological activities.

    2,4-Dimethylpyridine: A precursor in the synthesis of this compound.

    2,4-Dimethylpiperazine: A structurally related compound with different chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its enantiomers and other related compounds. This uniqueness makes it valuable in various applications, particularly in the development of chiral pharmaceuticals and materials.

Properties

IUPAC Name

(2R,4R)-2,4-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZOFODNIBQPGN-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19683-91-1
Record name 2,4-Dimethylpiperidine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLPIPERIDINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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